2,2-Dimethylpropane-1,3-diol;octadecanoic acid;tetradecanoic acid
Description
Properties
CAS No. |
68585-01-3 |
|---|---|
Molecular Formula |
C37H76O6 |
Molecular Weight |
617.0 g/mol |
IUPAC Name |
2,2-dimethylpropane-1,3-diol;octadecanoic acid;tetradecanoic acid |
InChI |
InChI=1S/C18H36O2.C14H28O2.C5H12O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-5(2,3-6)4-7/h2-17H2,1H3,(H,19,20);2-13H2,1H3,(H,15,16);6-7H,3-4H2,1-2H3 |
InChI Key |
TYDFSJLGEFLLHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCC(=O)O.CC(C)(CO)CO |
Origin of Product |
United States |
Preparation Methods
Summary Table of Preparation Methods
| Compound | Preparation Method Summary | Key Reactants/Catalysts | Conditions (Temp, Time) | Notes |
|---|---|---|---|---|
| 2,2-Dimethylpropane-1,3-diol | Aldol condensation of isobutyraldehyde and formaldehyde with tertiary amine catalyst, hydrogenation, distillation | Isobutyraldehyde, Formaldehyde, Tertiary amine | Not specified precisely; involves heating and distillation | Emphasis on removal of basic impurities |
| Octadecanoic Acid (phenyl derivative) | Friedel-Crafts alkylation of oleic acid with benzene catalyzed by AlCl3, followed by acid workup and extraction | Oleic acid, Benzene, AlCl3 | 45–85 °C, 4–12 h (optimum 65 °C, 6 h) | High yield; few side reactions |
| Tetradecanoic Acid | Vacuum fractionation of methyl esters from natural oils; saponification of glycerol tris(tetradecanoate); synthetic oxidation or electrolysis | Methyl esters (coconut/palm oils), NaOH, HCl | Various; saponification and acidification at lab scale | Also synthesized by oxidation of myristyl alcohol |
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropane-1,3-diol: This compound undergoes esterification reactions with carboxylic acids to form esters.
Octadecanoic Acid: Stearic acid can undergo hydrogenation, esterification, and saponification reactions.
Tetradecanoic Acid: Myristic acid undergoes similar reactions to stearic acid, including esterification and saponification.
Common Reagents and Conditions
2,2-Dimethylpropane-1,3-diol: Common reagents include carboxylic acids, inorganic acids, and oxidizing agents.
Octadecanoic Acid: Common reagents include hydrogen, alcohols, and bases for saponification.
Tetradecanoic Acid: Similar to stearic acid, common reagents include alcohols and bases.
Major Products
2,2-Dimethylpropane-1,3-diol: Major products include esters and aldehydes.
Octadecanoic Acid: Major products include stearates and soaps.
Tetradecanoic Acid: Major products include myristates and soaps.
Scientific Research Applications
Chemical Composition and Properties
- Molecular Formula : C₃₇H₇₆O₆
- Molecular Weight : Approximately 616.996 g/mol
- Components :
- 2,2-Dimethylpropane-1,3-diol (Neopentyl Glycol) : A colorless, viscous liquid known for its stability and low volatility.
- Octadecanoic Acid (Stearic Acid) : A saturated fatty acid widely used in cosmetics and food processing.
- Tetradecanoic Acid (Myristic Acid) : Another saturated fatty acid important in various industrial applications.
Industrial Applications
- Polyester Synthesis :
- Lubricants and Plasticizers :
- Coatings and Paints :
- Textiles and Pharmaceuticals :
- Surfactants :
Case Study 1: Synthesis of High-Performance Polyesters
Research has shown that incorporating 2,2-Dimethylpropane-1,3-diol into polyester formulations results in materials that exhibit superior thermal stability and resistance to degradation under environmental stressors. These properties are critical for applications in automotive and aerospace industries where material performance is paramount.
Case Study 2: Development of Synthetic Lubricants
A comparative study on synthetic lubricants demonstrated that formulations using this compound outperformed traditional natural esters in terms of oxidative stability and lubricating efficiency. These findings suggest significant potential for reducing maintenance costs in industrial machinery.
Research Findings
Recent studies have highlighted the potential for 2,2-Dimethylpropane-1,3-diol; octadecanoic acid; tetradecanoic acid to be utilized in innovative cooling technologies due to its phase transition properties under pressure. This could lead to advancements in solid-state refrigeration systems .
Mechanism of Action
2,2-Dimethylpropane-1,3-diol: Acts as a stabilizing agent in polyesters by forming strong ester bonds that enhance the material’s resistance to heat, light, and water.
Octadecanoic Acid: Functions as a surfactant and emulsifier by reducing surface tension and stabilizing emulsions.
Tetradecanoic Acid: Similar to stearic acid, it acts as a surfactant and emulsifier.
Comparison with Similar Compounds
2,2-Dimethylpropane-1,3-diol (Neopentyl Glycol)
2,2-Dimethylpropane-1,3-diol is a branched-chain diol with the formula C₅H₁₂O₂.
Octadecanoic Acid (Stearic Acid)
Octadecanoic acid (C₁₈H₃₆O₂) is a saturated long-chain fatty acid prevalent in animal fats, plant oils, and microbial metabolites. It is notable for its role in lipid metabolism and industrial applications, such as lubricants and surfactants. In watermelon cultivars, it constitutes 12.73% of total fatty acids , while in Collinsella bouchesdurhonensis, it accounts for 7% of cellular fatty acids .
Tetradecanoic Acid (Myristic Acid)
Tetradecanoic acid (C₁₄H₂₈O₂) is a medium-chain saturated fatty acid found in nutmeg, palm oil, and microbial systems. It is utilized in cosmetics, soaps, and food additives. Its concentration varies significantly across sources: 1.40% in Artemisia halodendron but up to 52% in Zizyphus lotus stem extracts .
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
| Property | 2,2-Dimethylpropane-1,3-diol | Octadecanoic Acid | Tetradecanoic Acid | Hexadecanoic Acid (Palmitic Acid) | Dodecanoic Acid (Lauric Acid) |
|---|---|---|---|---|---|
| Chain Length/Branches | Branched diol | C18 saturated | C14 saturated | C16 saturated | C12 saturated |
| Melting Point (°C) | 128–130 | 69–70 | 54–55 | 63–64 | 44–46 |
| Solubility | Water-soluble | Insoluble in water | Insoluble in water | Insoluble in water | Insoluble in water |
| Key Applications | Polymers, lubricants | Surfactants, cosmetics | Food additives, soaps | Biodiesel, emulsifiers | Detergents, pharmaceuticals |
Occurrence in Natural Sources
- Octadecanoic Acid: Dominates in watermelon (12.73%) , Plumeria alba flowers (0.74%) , and propolis (11.7% as methyl ester) .
- Tetradecanoic Acid: Highest in Zizyphus lotus stems (52%) but minor in Streblus asper (1.39%) .
- Hexadecanoic Acid: Most abundant in watermelon (48.36%) and Collinsella species (30%) .
- Comparison: Hexadecanoic acid is generally more prevalent than octadecanoic and tetradecanoic acids in plants and microbes, reflecting its role as a primary fatty acid in lipid biosynthesis .
Metabolic and Functional Roles
- Correlation Patterns: Octadecanoic and tetradecanoic acids exhibit negative correlations with amino acids and polyols in microbial metabolomes, suggesting distinct metabolic pathways compared to organic acids like hexadecanoic acid .
- Biological Activities: Antioxidant Efficacy: Octadecanoic acid contributes to antioxidant activity in traditional medicines , while tetradecanoic acid in pomegranate seeds shows moderate free radical scavenging (3.1% concentration) . Antimicrobial Action: Hexadecanoic acid in propolis demonstrates stronger antibacterial effects (33.6% concentration) than octadecanoic acid .
Key Research Findings and Contradictions
- Concentration Variability: Tetradecanoic acid ranges from 1.40% in Artemisia halodendron to 52% in Zizyphus lotus , highlighting source-dependent biosynthesis.
- Functional Divergence: Octadecanoic acid is a major fatty acid in Collinsella spp. , but hexadecanoic acid dominates in Bacillus and plant systems .
- Industrial Prevalence: Hexadecanoic and octadecanoic acids are ubiquitous in PET lubricants, whereas tetradecanoic acid is rarely reported .
Biological Activity
The compound 2,2-Dimethylpropane-1,3-diol; octadecanoic acid; tetradecanoic acid is a complex ester that has garnered attention for its potential biological activities. This article reviews its biochemical properties, biological activities, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 616.996 g/mol
- Boiling Point : 359.4ºC at 760 mmHg
- Flash Point : 162.4ºC
Biological Activity Overview
The biological activity of this compound is primarily attributed to its constituent acids—octadecanoic acid (stearic acid) and tetradecanoic acid (myristic acid)—along with the diol component. These components exhibit various biological activities, including antimicrobial, antioxidant, and potential therapeutic effects.
Antioxidant Properties
Research indicates that octadecanoic acid exhibits significant antioxidant properties. A study highlighted the ability of extracts containing octadecanoic acid to scavenge free radicals effectively, suggesting a protective role against oxidative stress in biological systems .
Antimicrobial Activity
The antimicrobial properties of the compound were assessed through various studies:
- A study on Allium scorodoprasum subsp. jajlae revealed strong antimicrobial activity against multiple strains of bacteria, including methicillin-resistant Staphylococcus aureus and several Candida species. The presence of octadecanoic acid in the extract contributed to this activity .
- Another investigation into the compound’s efficacy found that it inhibited the growth of specific pathogenic bacteria and fungi, showcasing its potential as a natural preservative or therapeutic agent .
Case Studies
- Toxicological Assessment : A comprehensive toxicity study indicated that the compound has low acute systemic toxicity across various exposure routes. In repeated dose studies on rats, no significant adverse effects were observed at doses up to 1000 mg/kg body weight per day. Changes noted were considered adaptive rather than harmful .
- In Vitro Studies : In vitro evaluations demonstrated that the compound could inhibit α-glucosidase activity, suggesting potential antidiabetic effects. The IC50 values for inhibition were comparable to known antidiabetic agents .
Data Table: Biological Activities
Q & A
Basic: What are the common synthetic routes for preparing 2,2-dimethylpropane-1,3-diol and its ester derivatives with fatty acids?
Answer:
2,2-Dimethylpropane-1,3-diol (neopentyl glycol) is synthesized via aldol condensation of 4-methoxybenzaldehyde and acetone under basic conditions, followed by reduction (e.g., NaBH₄) to yield the diol . Esterification with fatty acids like octadecanoic (stearic) or tetradecanoic (myristic) acid typically employs acid catalysis (e.g., H₂SO₄) or enzymatic methods. For example, esterification with heptanoic/octanoic acids involves refluxing with stoichiometric acid-to-diol ratios, followed by purification via vacuum distillation or column chromatography .
Advanced: How can reaction conditions be optimized for high-yield esterification of 2,2-dimethylpropane-1,3-diol with long-chain fatty acids?
Answer:
Key parameters include:
- Catalyst selection: Lipases (e.g., Candida antarctica lipase B) enable regioselective esterification under mild conditions .
- Solvent-free systems: Reduce side reactions and improve conversion rates at elevated temperatures (80–120°C) .
- Molar ratio: A 2:1 fatty acid-to-diol ratio minimizes unreacted diol.
- In-line monitoring: Use FTIR or NMR to track reaction progress and adjust parameters dynamically .
Basic: What spectroscopic methods are effective for characterizing ester derivatives of 2,2-dimethylpropane-1,3-diol?
Answer:
- NMR: ¹H NMR identifies esterification by the disappearance of hydroxyl (-OH) peaks (δ 1.5–2.5 ppm) and emergence of ester carbonyl signals (δ 170–175 ppm) .
- FTIR: Ester C=O stretches at 1720–1740 cm⁻¹ and C-O stretches at 1150–1250 cm⁻¹ confirm product formation .
- Mass spectrometry (MS): High-resolution MS (HRMS) validates molecular weights, while GC-MS analyzes volatile esters .
Advanced: How does hydrogen bonding influence the crystallization of 2,2-dimethylpropane-1,3-diol with saturated fatty acids?
Answer:
The diol’s hydroxyl groups form hydrogen bonds with fatty acid carboxyl groups, stabilizing co-crystals. Graph-set analysis (e.g., Etter’s rules) reveals motifs like R₂²(8) rings in X-ray structures. Steric hindrance from the diol’s dimethyl groups can disrupt packing, leading to polymorphic variations. Differential scanning calorimetry (DSC) and powder XRD are critical for mapping phase behavior .
Advanced: How can computational methods predict the antioxidant activity of 2,2-dimethylpropane-1,3-diol derivatives?
Answer:
- DFT calculations: Estimate bond dissociation enthalpies (BDEs) of O-H bonds to assess radical scavenging potential. Lower BDEs correlate with higher antioxidant activity .
- Molecular docking: Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to predict inhibition pathways .
- QSAR models: Train models using experimental IC₅₀ values and descriptors like logP and polar surface area .
Advanced: What challenges arise in synthesizing polymers from 2,2-dimethylpropane-1,3-diol and dicarboxylic acids?
Answer:
- Steric hindrance: The diol’s bulky structure slows polycondensation, requiring high temperatures (180–220°C) and catalysts like Sb₂O₃ .
- Molecular weight control: Use stoichiometric imbalances (e.g., 1.01:1 diol-to-acid ratio) or end-capping agents (e.g., acetic anhydride) to limit chain growth .
- Characterization: Gel permeation chromatography (GPC) and intrinsic viscosity measurements determine polymer molecular weight and branching .
Basic: How should experiments assess the antimicrobial efficacy of diol-fatty acid conjugates?
Answer:
- Broth microdilution: Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill assays: Monitor log-phase reduction over 24 hours to evaluate bactericidal vs. bacteriostatic effects .
- Synergy testing: Use checkerboard assays to identify combinatorial effects with commercial antibiotics .
Advanced: How do steric effects influence 2,2-dimethylpropane-1,3-diol’s reactivity in iridium-catalyzed allylation?
Answer:
The diol’s geminal dimethyl groups hinder coordination to Ir catalysts, requiring bulky ligands (e.g., BINAP) to stabilize transition states. Kinetic studies show slower reaction rates compared to less hindered diols. Optimization involves:
- Catalyst loading: 5–10 mol% [Ir(cod)Cl]₂ ensures turnover .
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Basic: What are best practices for handling and storing 2,2-dimethylpropane-1,3-diol derivatives?
Answer:
- Storage: Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of hydroxyl groups .
- Handling hygroscopic derivatives: Use anhydrous solvents and gloveboxes for moisture-sensitive esters .
- Stability testing: Accelerated aging studies (40°C/75% RH) monitor degradation via HPLC .
Advanced: How does phosphonate modification of 2,2-dimethylpropane-1,3-diol affect catalytic applications?
Answer:
Phosphonate groups enhance Lewis acidity, enabling coordination to metals (e.g., Ti, Al) in asymmetric catalysis. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
